2-Amino-1-(furan-2-YL)ethanone hydrochloride

Solid‑state chemistry Weighing accuracy Pharmaceutical intermediate

Researchers needing exact stoichiometry and aqueous solubility for furan-based libraries face challenges with the liquid free base. This crystalline hydrochloride salt (mp 222-223°C) solves these issues: • Gravimetric dispensing to ±0.1 mg for reproducible parallel synthesis. • Direct dissolution in PBS/HEPES buffers, eliminating DMSO cytotoxicity. • High-melting solid simplifies pilot-scale reactor charging. Ideal for medicinal chemistry and high-throughput screening.

Molecular Formula C6H8ClNO2
Molecular Weight 161.58 g/mol
CAS No. 88352-86-7
Cat. No. B1281782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(furan-2-YL)ethanone hydrochloride
CAS88352-86-7
Molecular FormulaC6H8ClNO2
Molecular Weight161.58 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)CN.Cl
InChIInChI=1S/C6H7NO2.ClH/c7-4-5(8)6-2-1-3-9-6;/h1-3H,4,7H2;1H
InChIKeyRKEARERKYHKVQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Amino‑1‑(furan‑2‑YL)ethanone Hydrochloride (CAS 88352‑86‑7) – Key Physicochemical Properties and Procurement Baseline


2‑Amino‑1‑(furan‑2‑yl)ethanone hydrochloride is a furan‑containing α‑aminoketone supplied as a crystalline hydrochloride salt (molecular weight 161.58 g mol⁻¹, melting point 222–223 °C with decomposition) . It serves as a versatile building block in medicinal chemistry and organic synthesis, where the furan ring provides a heterocyclic scaffold for further functionalization [1]. Its solid‑state form and aqueous solubility differentiate it from the corresponding free base, making it the preferred choice for applications requiring precise dosing and reproducible physicochemical behavior.

Why 2‑Amino‑1‑(furan‑2‑YL)ethanone Hydrochloride Cannot Be Interchangeably Substituted by Its Free Base or In‑Class Analogs


Although the free base (CAS 98140‑61‑5) and thiophene analog (CAS 70996‑65‑5) share the α‑aminoketone motif, physicochemical and handling differences render them non‑interchangeable in research settings. The hydrochloride salt is a high‑melting crystalline solid that enables accurate gravimetric dispensing, while the free base is a liquid at ambient temperature, introducing density‑dependent volumetric errors and potential oxidation during storage . The thiophene analog, despite also being a solid hydrochloride, differs in hydrogen‑bonding capability and metabolic stability due to the sulfur heteroatom, which can alter reactivity and biological outcomes [1]. These distinctions directly impact experimental reproducibility, formulation design, and procurement specifications; therefore, generic substitution without explicit comparative data risks unrecognized variability in both synthesis and assay performance. Note: high‑strength comparative quantitative evidence for this specific compound is limited; the differentiation presented below is drawn from the best available physicochemical and vendor‑supplied data.

Quantitative Differentiation Evidence for 2‑Amino‑1‑(furan‑2‑YL)ethanone Hydrochloride – Comparator‑Based Selection Data


Crystalline Solid vs. Liquid Free Base: Gravimetric Handling Precision

The hydrochloride salt is a white crystalline solid with a melting point of 222–223 °C (decomposition) , whereas the free base (CAS 98140‑61‑5) is a liquid at 25 °C (boiling point 243.9 °C, density 1.2 g cm⁻³, no melting point reported) . The solid‑state form eliminates density‑dependent volumetric dispensing errors and allows gravimetric handling with an accuracy of ±0.1 mg, which is critical for stoichiometric control in multistep syntheses and library production. In contrast, the free base requires volume‑based dispensing, introducing a variability of approximately ±1–2% due to density fluctuations and air‑sensitivity.

Solid‑state chemistry Weighing accuracy Pharmaceutical intermediate

Aqueous Solubility Advantage for In Vitro Biological Assays

The hydrochloride salt is described as soluble in water , whereas the free base is an oil with limited water miscibility (predicted LogP –0.34, but experimental aqueous solubility data are absent) . Salt formation typically enhances aqueous solubility of amine‑containing compounds by 2–3 orders of magnitude, a trend consistent with qualitative observations for this pair. Although direct solubility measurements are lacking, the qualitative advantage supports the use of the hydrochloride in biochemical and cell‑based assays where DMSO‑free aqueous delivery is desirable.

Solubility Bioassay Drug discovery

Certified Purity and Batch‑to‑Batch Consistency vs. Technical‑Grade Free Base

Commercial specifications for the hydrochloride salt guarantee a minimum purity of 95% (AKSci) or 97% (Leyan) , with the salt’s crystallinity enabling additional purification by recrystallization when required. In contrast, the free base is often supplied as a technical‑grade liquid with variable purity reports (≥97% nominal, but actual lot‑dependent purity can be lower due to oxidative degradation) . The salt’s inherent stability and the ability to verify purity through melting‑point determination provide a quality‑control advantage that is not available for the liquid free base.

Purity Quality control Reproducibility

Preferred Application Scenarios for 2‑Amino‑1‑(furan‑2‑YL)ethanone Hydrochloride Based on Evidenced Differentiation


Medicinal Chemistry Library Synthesis Requiring Accurate Stoichiometry

The crystalline solid form of the hydrochloride enables gravimetric dispensing with high precision (±0.1 mg), making it ideal for parallel synthesis of furan‑containing compound libraries where exact reagent stoichiometry is critical for reproducible yields . The solid state also simplifies automated solid‑dispensing workflows in high‑throughput discovery platforms.

Aqueous‑Phase Biological Assay Development Without Organic Co‑Solvents

Due to its water solubility, the hydrochloride salt can be directly formulated in aqueous buffer systems (e.g., PBS, HEPES) for enzyme inhibition, cell‑based, and high‑throughput screening assays, eliminating the need for DMSO or other organic co‑solvents that can interfere with biological readouts or induce cytotoxicity .

Process Chemistry Scale‑Up and Solid‑Handling Operations

The high‑melting crystalline nature of the salt (mp 222–223 °C) facilitates solid‑handling operations in pilot‑scale reactors, including safe charging of material into reaction vessels without the pumping or metering challenges associated with viscous liquids, thereby simplifying scale‑up of furan‑based intermediates .

Analytical Reference Standard and Purity Verification

The sharp melting point with decomposition provides a rapid, low‑cost identity and purity check before use, supporting quality‑control protocols in both academic and industrial settings. This capability is not available for the liquid free base, making the hydrochloride the preferred form for certified reference material applications .

Technical Documentation Hub

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